molecular formula C17H26N2O3S B5884998 N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5884998
Poids moléculaire: 338.5 g/mol
Clé InChI: AJFZCVQTVJEXEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mécanisme D'action

CCG-1423 inhibits RhoA activity by binding to the RhoA binding domain of its downstream effector, Rho kinase (ROCK). This binding prevents the activation of ROCK, which is required for RhoA-mediated cellular processes. The inhibition of RhoA activity by CCG-1423 leads to the disruption of actin cytoskeleton and cell adhesion, resulting in the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. In cancer cells, CCG-1423 inhibits cell migration and invasion, leading to the suppression of tumor growth and metastasis. In cardiovascular diseases, CCG-1423 has been shown to improve endothelial function and reduce vascular inflammation. In neurological disorders, CCG-1423 has been shown to improve axonal regeneration and functional recovery after spinal cord injury.

Avantages Et Limitations Des Expériences En Laboratoire

CCG-1423 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and has high specificity for RhoA inhibition. It has been extensively used in various in vitro and in vivo models, and its effects have been well characterized. However, CCG-1423 also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Its effects can also be influenced by the cell type and experimental conditions used.

Orientations Futures

There are several future directions for the use of CCG-1423 in scientific research. One potential application is in the development of novel cancer therapies. CCG-1423 has been shown to have potent anti-tumor effects in various cancer models, and its combination with other anti-cancer agents could lead to improved therapeutic outcomes. Another potential application is in the treatment of neurological disorders. CCG-1423 has been shown to improve axonal regeneration and functional recovery after spinal cord injury, and its use in combination with other neuroprotective agents could lead to improved outcomes. Finally, the development of more potent and bioavailable RhoA inhibitors based on the structure of CCG-1423 could lead to improved therapeutic options for various diseases.

Méthodes De Synthèse

CCG-1423 can be synthesized using a multistep process. The first step involves the reaction of cyclohexylamine with 2-ethylbenzoyl chloride to form N-cyclohexyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclohexyl-N-(2-ethylphenyl)-N-methylsulfonyl benzamide. Finally, this compound is reacted with glycine to form CCG-1423.

Applications De Recherche Scientifique

CCG-1423 has been extensively used in scientific research as a tool to study the role of Rho signaling pathway in various cellular processes. This molecule has been shown to inhibit RhoA activity, which plays a crucial role in cell migration, proliferation, and survival. CCG-1423 has been used to study the effect of RhoA inhibition on cancer cell migration and invasion. It has also been used to investigate the role of RhoA in cardiovascular diseases and neurological disorders.

Propriétés

IUPAC Name

N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-14-9-7-8-12-16(14)19(23(2,21)22)13-17(20)18-15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZCVQTVJEXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.